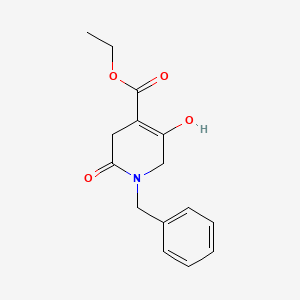

Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic compound featuring a tetrahydropyridine core with distinct substituents:

- N1-Benzyl group: Enhances lipophilicity and may influence receptor binding interactions.

- 2-Oxo moiety: Stabilizes the ring structure through resonance and participates in keto-enol tautomerism.

- Ethyl ester at position 4: Modifies metabolic stability and bioavailability.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive tetrahydropyridine derivatives, though its specific applications remain understudied compared to analogs like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) .

Propriétés

IUPAC Name |

ethyl 1-benzyl-3-hydroxy-6-oxo-2,5-dihydropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-14(18)16(10-13(12)17)9-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCSSAVUFFCYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C(=O)C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92912-20-4 | |

| Record name | ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with benzylamine to form an intermediate. This intermediate undergoes cyclization and subsequent oxidation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-purity starting materials, and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and related tetrahydropyridine derivatives:

Key Observations :

- The 5-hydroxy group in the target compound distinguishes it from the 5-methyl analog in , likely altering solubility and metabolic pathways.

- MPTP lacks the ester and hydroxy groups but contains a phenyl ring at position 4, which is critical for its neurotoxic effects via dopamine neuron degradation .

Categorization in Chemical Modeling

Per the lumping strategy (), compounds with shared core structures but differing substituents may be grouped for computational efficiency. For example:

- Tetrahydropyridine core : Common to all compounds, enabling lumping in reaction modeling.

- Substituent-specific reactions : The hydroxy and oxo groups in the target compound would necessitate separate reaction pathways compared to MPTP or methyl analogs, reducing lumping feasibility .

Activité Biologique

Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This compound belongs to the class of tetrahydropyridine derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate is with a molecular weight of approximately 275.30 g/mol. Its structure features a tetrahydropyridine ring with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that tetrahydropyridine derivatives exhibit promising anticancer activities. For instance, one study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) with IC50 values in the sub-micromolar range .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 1-benzyl-5-hydroxy... | MCF-7 | 0.12 | Induction of apoptosis |

| Related Tetrahydropyridine Derivative | CEM-13 | 0.15 | Inhibition of HDAC |

| Doxorubicin | MCF-7 | 0.10 | DNA intercalation |

The biological activity of Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Some studies suggest that related compounds exhibit histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression involved in cell cycle and apoptosis .

- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .

- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, which can protect cells from oxidative stress and potentially reduce cancer progression.

Study on Anticancer Activity

In a pivotal study published in MDPI, researchers synthesized and evaluated a series of tetrahydropyridine derivatives for their anticancer activity. Among these compounds, Ethyl 1-benzyl-5-hydroxy-2-oxo demonstrated superior activity against MCF-7 and U937 cell lines with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Toxicological Evaluation

Another aspect of the research focused on the toxicological profile of the compound. Preliminary assessments indicated that while it exhibits promising anticancer properties, further studies are needed to evaluate its safety profile comprehensively .

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic conditions to yield the carboxylic acid derivative:

- Reagents : Aqueous NaOH or LiOH in THF/MeOH.

- Applications : The carboxylic acid intermediate is critical for further coupling reactions (e.g., peptide synthesis) .

| Reaction | Conditions | Outcome |

|---|---|---|

| Ester → Carboxylic acid | 2 M NaOH, BnOH, RT | 85% conversion; product isolated as a white solid . |

Nucleophilic Additions to the Oxo Group

The 2-oxo group participates in nucleophilic additions, such as Grignard reactions:

- Example : Reaction with (3-bromophenyl)magnesium bromide at −15°C forms substituted piperidine derivatives .

- Mechanism : Conjugate addition followed by protonation.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Ethyl 1-benzyl-5-hydroxy-2-oxo-THP-4-carboxylate | (3-BrC₆H₄)MgBr | Methyl 1-benzyl-3-(3-bromophenyl)piperidine-4-carboxylate | 60% |

Deprotection of the Benzyl Group

The benzyl group is removed via hydrogenolysis or acidolysis:

- Conditions : H₂/Pd-C in EtOH or TFA in CH₂Cl₂.

- Utility : Generates a free amine for further functionalization .

| Method | Conditions | Yield |

|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, RT | 90% |

| Acidolysis | TFA, CH₂Cl₂, 0°C → RT | 88% |

Oxidation and Reduction Reactions

- Oxidation : The hydroxyl group at position 5 is oxidized to a ketone using PCC or Dess-Martin periodinane.

- Reduction : Sodium borohydride reduces the oxo group to a hydroxyl, altering ring tautomerism .

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation (C5-OH → C5=O) | PCC, CH₂Cl₂ | Ethyl 1-benzyl-2,5-dioxo-THP-4-carboxylate | 75% |

| Reduction (C2=O → C2-OH) | NaBH₄, EtOH | Ethyl 1-benzyl-2,5-dihydroxy-THP-4-carboxylate | 82% |

Key Research Findings

- Cyclization efficiency : Intramolecular cyclization yields improve with polar aprotic solvents (e.g., DMF) .

- Steric effects : Bulky substituents at position 1 (benzyl) hinder nucleophilic additions at C2 .

- Thermal stability : The compound decomposes above 200°C, limiting high-temperature reactions .

Q & A

Q. What are the key synthetic pathways for Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. Key factors affecting yield and purity include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) are often used to stabilize intermediates .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) facilitate cyclization and esterification .

- Temperature control : Reactions are often conducted under reflux (60–100°C) to optimize kinetics without degrading heat-sensitive intermediates .

Characterization via NMR and LC-MS is critical to confirm structural integrity at each step .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR spectroscopy : and NMR are essential for confirming the tetrahydropyridine core and substituents (e.g., benzyl, hydroxy groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) .

Q. What are the known biological activities of structurally related compounds?

Analogous tetrahydropyridine derivatives exhibit:

- Anticancer activity : Inhibition of protein kinases (e.g., EGFR, VEGFR) via interaction with ATP-binding domains .

- Anti-inflammatory effects : Modulation of COX-2 and NF-κB pathways in preclinical models .

These activities suggest potential targets for further investigation of the compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final cyclization step?

- Solvent optimization : Replacing ethanol with DMF may enhance solubility of intermediates .

- Catalyst screening : Testing Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to accelerate cyclization .

- In situ monitoring : Use of TLC or inline IR spectroscopy to track reaction progress and adjust parameters dynamically .

Contradictory reports on solvent efficacy (e.g., dichloromethane vs. THF) require empirical validation for specific substrates .

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR shifts or MS fragmentation may arise from:

- Tautomerism : The keto-enol equilibrium of the 2-oxo group can produce variable NMR signals. Deuterated solvents (e.g., DMSO-d) stabilize specific tautomers .

- Impurity profiling : LC-MS/MS can differentiate between isobaric byproducts (e.g., de-esterified analogs) .

Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Target identification : Use affinity chromatography or click chemistry to tag the compound and isolate binding proteins .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- Metabolic stability assays : Evaluate hepatic microsome clearance to guide structural modifications for improved bioavailability .

Q. How should researchers address neurotoxicity concerns observed in structurally similar compounds?

- In vitro neurotoxicity screening : Differentiate the compound from MPTP-like neurotoxins (e.g., via mitochondrial toxicity assays in SH-SY5Y cells) .

- Metabolite analysis : Identify potential neurotoxic metabolites (e.g., using LC-HRMS in neuronal cell lysates) .

Methodological Guidelines

Q. What protocols ensure safe handling of this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates .

- Waste disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .

Q. How can computational modeling aid in rational design of derivatives?

- Docking studies : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.